REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:9]1[CH:13]=[CH:12][CH:11]=[CH:10]1>>[CH:5]1[CH:6]=[CH:7][C:2]([CH:1]([C:10]2[NH:9][CH:13]=[CH:12][CH:11]=2)[C:13]2[NH:9][CH:10]=[CH:11][CH:12]=2)=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Quantity
|
0.75 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
5.2 L
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The workup procedure entails quenching with NaOH, filtration, removal of pyrrole, and crystallization
|
Type
|
EXTRACTION
|
Details
|
The simplicity of this procedure (no aqueous/organic extraction, distillation, or chromatography) minimizes waste
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 116 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |